Ethyl 1-cyanocyclopentanecarboxylate
Overview
Description
Ethyl 1-cyanocyclopentanecarboxylate is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of cyclopentane, featuring a cyano group and an ethyl ester group attached to the cyclopentane ring. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Mechanism of Action
Mode of Action
Ethyl 1-cyanocyclopentanecarboxylate is involved in different cyclization mechanisms . It reacts with other compounds to form new products, such as coumarin-3-carboxylate ester . The interaction of this compound with its targets leads to changes in the chemical structure of the involved compounds, resulting in the formation of new products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds, among others.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 167.21 and a molecular formula of C9H13NO2
Cellular Effects
Exposure to similar compounds has been shown to increase levels of reactive oxygen species (ROS), inducing oxidative stress and resulting in cellular dysfunction
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-cyanocyclopentanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyanocyclopentanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 1-cyanocyclopentanecarboxylic acid.
Reduction: Ethyl 1-aminocyclopentanecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-cyanocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 1-cyanocyclopentanecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-cyanocyclohexanecarboxylate: Similar structure but with a six-membered ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
These compounds share similar reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts .
Properties
IUPAC Name |
ethyl 1-cyanocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWIERPHIAKPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576921 | |
Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28247-14-5 | |
Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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